2-Methoxy-6-methylbenzonitrile
Overview
Description
2-Methoxy-6-methylbenzonitrile is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Improved Synthesis Methods
An efficient synthesis route for 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives, starting from 4-methoxy-2-methylbenzonitrile, has been developed. This new method offers a safer and more reproducible approach with better overall yields compared to previous methods (Zheng, Wang, Scola, & D'Andrea, 2009).
Corrosion Inhibition
2-Aminobenzene-1,3-dicarbonitriles derivatives, related to 2-methoxy-6-methylbenzonitrile, have shown promising results as corrosion inhibitors for metals. Their efficacy was demonstrated in experiments with mild steel in acidic environments, with one derivative exhibiting a 97.83% inhibition efficiency at specific concentrations (Verma, Quraishi, & Singh, 2015).
Chemical Reactivity and Structural Analysis
Studies on compounds like 2-(ferrocenylmethyl)-6-methoxy-3-methylbenzonitrile have contributed to understanding the chemical reactivity and structural properties of similar molecules. These insights are crucial in the development of new chemical entities and understanding their interaction in various reactions (Zhang, Lu, & Biehl, 1997).
Biomass Proxy Research
Methoxyphenols, closely related to this compound, are used as proxies for terrestrial biomass in studies of chemical changes in lignin during hydrothermal alteration. Such research is significant for understanding organic geochemical processes and environmental studies (Vane & Abbott, 1999).
Thermochemical Benchmarking
Research on methylbenzonitriles, including this compound, has led to the development of benchmark thermochemical data. This is important for understanding the interactions between various substituent groups and their impact on the stability and reactivity of these molecules (Zaitseva et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-methoxy-6-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZIUEZLZGDVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343518 | |
Record name | 2-Methoxy-6-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53005-44-0 | |
Record name | 2-Methoxy-6-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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